8-Hydroxyoxymorphone
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Overview
Description
8-Hydroxyoxymorphone is a semi-synthetic opioid derivative of oxymorphone, which is itself derived from thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is primarily used in the management of severe pain. The addition of a hydroxyl group at the 8th position of the oxymorphone molecule enhances its pharmacological profile, making it a subject of interest in both medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyoxymorphone typically involves the hydroxylation of oxymorphone. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of catalysts. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the 8th position.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyoxymorphone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to oxymorphone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of oxymorphone, each with distinct pharmacological properties .
Scientific Research Applications
8-Hydroxyoxymorphone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: The compound is used to investigate the biochemical pathways involved in pain perception and modulation.
Medicine: It serves as a model compound for the development of new analgesics with improved efficacy and reduced side effects.
Mechanism of Action
8-Hydroxyoxymorphone exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, it inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects. The hydroxyl group at the 8th position enhances its binding affinity and potency compared to oxymorphone .
Comparison with Similar Compounds
Oxymorphone: The parent compound, less potent due to the absence of the hydroxyl group at the 8th position.
Hydromorphone: Another opioid analgesic with a similar structure but different pharmacokinetic properties.
Morphine: A naturally occurring opioid with a different substitution pattern on the morphinan skeleton.
Uniqueness: 8-Hydroxyoxymorphone is unique due to its enhanced potency and binding affinity resulting from the hydroxyl group at the 8th position. This modification not only improves its analgesic properties but also alters its metabolic profile, making it a valuable compound in pain management research .
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,5,9-trihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-5-4-16-13-8-2-3-9(19)14(13)23-15(16)10(20)7-12(21)17(16,22)11(18)6-8/h2-3,11-12,15,19,21-22H,4-7H2,1H3/t11-,12?,15+,16+,17+/m1/s1 |
InChI Key |
HOSFHYGBKYBERC-ZJDSXEOWSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC([C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
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